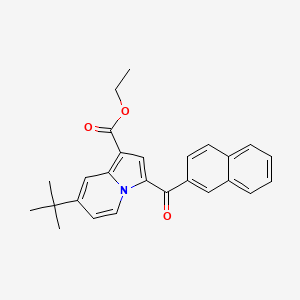
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a naphthoyl group and a tert-butyl group attached to an indolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Introduction of the Naphthoyl Group: The naphthoyl group is introduced via a Friedel-Crafts acylation reaction, where a naphthoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the naphthoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate can be compared with other indolizine derivatives:
Ethyl 3-(2-naphthoyl)-1-indolizinecarboxylate: Lacks the tert-butyl group, which may affect its reactivity and binding affinity.
7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylic acid: The absence of the ethyl ester group can influence its solubility and biological activity.
3-(2-naphthoyl)-1-indolizinecarboxylate: Without the tert-butyl and ethyl ester groups, this compound may have different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate (CAS Number: 853329-74-5) is a synthetic compound belonging to the indolizinecarboxylate family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C26H25NO3
- Molecular Weight : 399.5 g/mol
- Structure : The compound features a naphthoyl group attached to an indolizine core, contributing to its unique biological properties.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 and A549 cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Detailed Research Findings
-
Antitumor Mechanism :
- A study published in the Journal of Medicinal Chemistry highlighted that this compound activates mitochondrial pathways leading to increased reactive oxygen species (ROS) production, triggering apoptosis in cancer cells.
- Antimicrobial Study :
- Inflammation Model :
Eigenschaften
CAS-Nummer |
853329-74-5 |
|---|---|
Molekularformel |
C26H25NO3 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
ethyl 7-tert-butyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C26H25NO3/c1-5-30-25(29)21-16-23(27-13-12-20(15-22(21)27)26(2,3)4)24(28)19-11-10-17-8-6-7-9-18(17)14-19/h6-16H,5H2,1-4H3 |
InChI-Schlüssel |
PLXUEZMQUYKTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















